

physical and chemical properties of 4-(2-Chloroethoxy)phenol

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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)phenol

CAS No.: 100238-55-9

Cat. No.: B012394

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Technical Monograph: 4-(2-Chloroethoxy)phenol

Executive Summary **4-(2-Chloroethoxy)phenol** (CAS 100238-55-9) is a specialized bifunctional aromatic building block characterized by a phenolic hydroxyl group and a chloroethyl ether moiety. Its structural duality allows for orthogonal functionalization—exploiting the nucleophilic nature of the phenol and the electrophilic potential of the alkyl chloride. This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of tyrosine kinase inhibitors and estrogen receptor modulators, as well as in advanced polymer chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a hydroquinone core mono-alkylated with a 2-chloroethyl group. This asymmetry is vital; it breaks the symmetry of hydroquinone, allowing for step-wise synthesis of complex heterocycles or linkers.

| Property | Data |
|-------------------|--|
| IUPAC Name | 4-(2-Chloroethoxy)phenol |
| CAS Number | 100238-55-9 |
| Molecular Formula | C ₈ H ₉ ClO ₂ |
| Molecular Weight | 172.61 g/mol |
| SMILES | <chem>Oc1ccc(OCCCl)cc1</chem> |
| InChI Key | YMIYHUNATGXCNV-UHFFFAOYSA-N |
| Structural Class | Halogenated Phenol Ether |

Physical Properties Profile

The physical behavior of **4-(2-Chloroethoxy)phenol** is dominated by hydrogen bonding (donor/acceptor) from the phenol group and dipole-dipole interactions from the chloro-ether linkage.

| Parameter | Value / Description | Source / Note |
|----------------------|----------------------------|---|
| Physical State | Solid (Crystalline Powder) | Standard ambient conditions [1] |
| Boiling Point | ~301.8°C (at 760 mmHg) | Predicted based on group contribution methods [2] |
| Density | 1.235 g/cm ³ | Predicted [2] |
| Flash Point | 136.3°C | Closed Cup (Predicted) [2] |
| Vapor Pressure | 0.001 mmHg (at 25°C) | Negligible volatility at room temp [2] |
| Solubility (Water) | Low (< 1 g/L) | Hydrophobic aromatic ring dominates |
| Solubility (Organic) | High | Soluble in Methanol, DMSO, Acetone, Ethyl Acetate |
| pKa (Phenol) | ~9.9 | Typical for p-alkoxy phenols |

Critical Analysis: Experimental melting point data for this specific CAS is scarce in public literature, often leading to confusion with related chlorophenols. Based on structural analogs (e.g., 4-methoxyphenol, MP ~56°C), this compound is expected to be a solid with a melting range likely between 50°C and 80°C, depending on purity. Researchers should determine the melting point experimentally for each batch to ensure purity.

Synthesis & Production

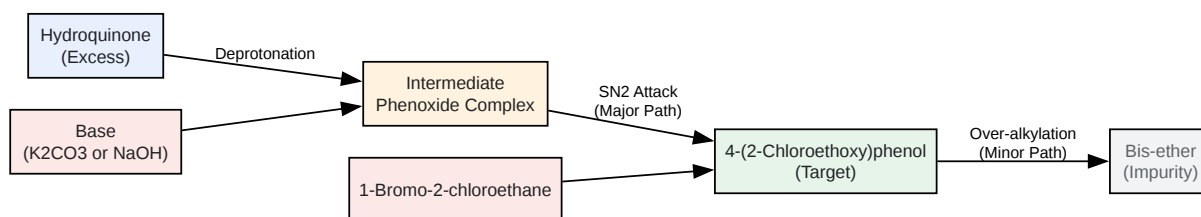
The most robust synthetic route involves the Williamson ether synthesis using hydroquinone and a 1,2-dihaloethane. The challenge lies in preventing di-alkylation (forming 1,4-bis(2-chloroethoxy)benzene).

Reaction Causality:

- Excess Hydroquinone: A 3:1 or 4:1 molar excess of hydroquinone is used to statistically favor mono-alkylation.

- Leaving Group Selection: 1-Bromo-2-chloroethane is preferred over 1,2-dichloroethane. The bromide is a better leaving group (), directing the nucleophilic attack to the specific carbon and leaving the chloride intact for future reactions.

Synthesis Workflow Diagram



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Caption: Selective mono-alkylation pathway favoring the target ether via kinetic control.

Experimental Protocol: Mono-Alkylation Strategy

- Setup: Equip a 1L 3-neck Round Bottom Flask (RBF) with a reflux condenser, mechanical stirrer, and nitrogen inlet.
- Dissolution: Charge Hydroquinone (110 g, 1.0 mol) and Acetone (500 mL). Add Potassium Carbonate (, 41.4 g, 0.3 mol). Note: Using less than stoichiometric base relative to hydroquinone minimizes di-anion formation.
- Addition: Heat to mild reflux (56°C). Add 1-Bromo-2-chloroethane (43 g, 0.3 mol) dropwise over 1 hour.
- Reflux: Maintain reflux for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Workup:
 - Filter off inorganic salts (

, excess

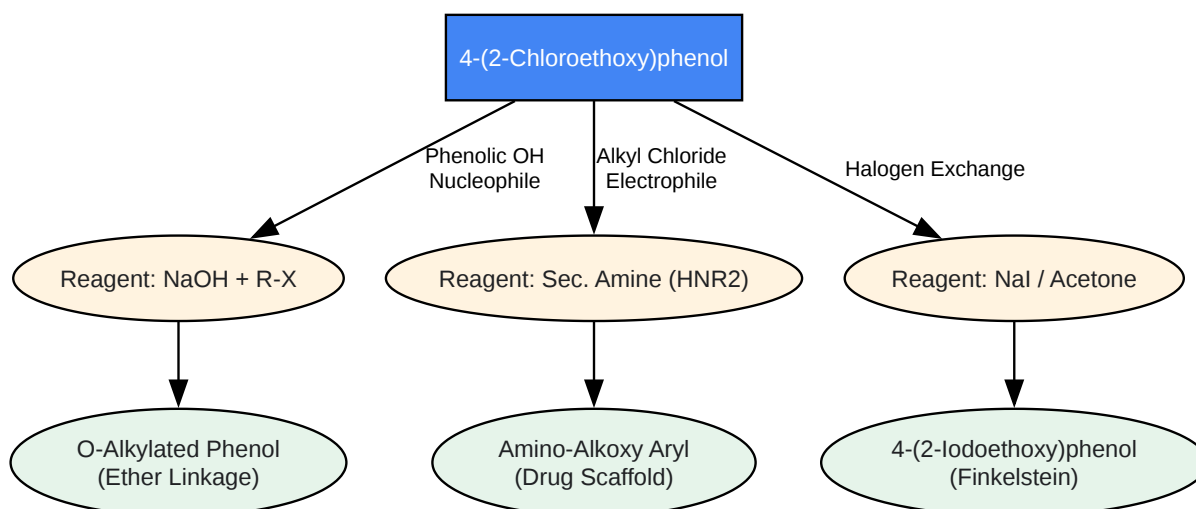
).

- Concentrate the filtrate to remove acetone.
- Resuspend residue in water (acidified to pH 4 with dilute HCl to ensure phenol is protonated).
- Extract with Ethyl Acetate (3 x 100 mL).
- Purification (Critical Step):
 - The crude contains unreacted hydroquinone, product, and trace bis-ether.
 - Wash: Extensive water washes remove most unreacted hydroquinone (water soluble).
 - Recrystallization: Recrystallize from a mixture of Toluene/Hexane or perform vacuum distillation (approx. 140–150°C at 0.5 mmHg) to isolate the pure product.

Chemical Reactivity & Applications[2]

The compound's utility stems from its ability to act as a "Janus" molecule—two faces, two functions.

Reactivity Logic Diagram



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Caption: Divergent synthesis pathways utilizing the phenolic OH and alkyl chloride moieties.

Key Applications:

- **Pharmaceutical Linkers:** Used to introduce the -O-CH₂-CH₂- spacer in drug design. The chloride can be displaced by amines to form phenoxyethyl-amines, a motif common in antihistamines and antipsychotics.
- **Tyrosine Kinase Inhibitors (TKIs):** The phenolic group can mimic the tyrosine residue, while the alkyl chloride chain allows for covalent attachment to the enzyme or extension into a hydrophobic pocket [3].
- **Polymer Chemistry:** Used as a monomer to create functionalized poly(aryl ethers). The pendant chloride allows for post-polymerization modification (e.g., crosslinking).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Skin Irritation: Category 2 (H315)
- Eye Irritation: Category 2A (H319)[1]
- STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

- **PPE:** Nitrile gloves, safety goggles, and lab coat are mandatory.
- **Ventilation:** All operations involving heating or dust generation must be performed in a fume hood.
- **Storage:** Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as phenols can oxidize (darken) over time.

References

- National Institutes of Health (NIH) - PubChem.Compound Summary: **4-(2-Chloroethoxy)phenol**. Available at: [\[Link\]](#)

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Sources

- 1. [carlroth.com:443](#) [[carlroth.com:443](#)]
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